bicyclo[2.2.1]hept-2-ene;diisocyanate
Description
Contextualization of Bicyclic Diisocyanates in Contemporary Polymer Research
In the vast field of polymer chemistry, diisocyanates are fundamental building blocks, primarily for the synthesis of polyurethanes. nih.gov Polyurethanes are a versatile class of polymers with applications ranging from flexible foams and rigid insulation to durable elastomers and high-performance coatings. The properties of these materials are largely dictated by the chemical structure of the diisocyanate and the polyol co-monomers used in their synthesis. nih.govresearchgate.net
Contemporary polymer research increasingly focuses on developing materials with enhanced performance characteristics, such as superior thermal stability, improved mechanical strength, and greater durability. Bicyclic diisocyanates, such as bicyclo[2.2.1]hept-2-ene;diisocyanate, are being investigated in this context. The incorporation of rigid, bulky bicyclic structures into a polymer backbone can significantly restrict chain mobility. rsc.org This restriction leads to polymers with higher glass transition temperatures (Tg), improved thermal resistance, and increased hardness compared to those made from conventional linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI). researchgate.net The cycloaliphatic nature of the bicyclic ring also imparts better resistance to UV degradation and weathering compared to aromatic diisocyanates, which are prone to yellowing. rsc.org
Structural Peculiarities of this compound and their Implications for Reactivity
The chemical behavior of this compound is governed by two distinct reactive features within its structure: the bicyclo[2.2.1]hept-2-ene (norbornene) core and the two isocyanate (-NCO) groups.
The Bicyclo[2.2.1]hept-2-ene Core: The norbornene framework is a strained bicyclic system containing a double bond. This ring strain makes the double bond highly reactive and susceptible to various polymerization reactions. It can readily undergo Ring-Opening Metathesis Polymerization (ROMP) in the presence of specific catalysts, yielding polymers with the bicyclic structure incorporated into the polymer backbone. acs.org This pathway allows for the creation of materials with unique physical properties derived from the rigid, repeating norbornene unit.
The Diisocyanate Groups: The isocyanate group (-NCO) is characterized by its high reactivity towards nucleophiles, particularly compounds with active hydrogen atoms like alcohols, amines, and water. nih.gov The presence of two isocyanate groups allows the molecule to act as a cross-linker or a chain extender in step-growth polymerization. The reaction with a diol (a molecule with two alcohol groups) leads to the formation of polyurethane, creating a durable polymer network. youtube.com
This dual reactivity—the polymerizable olefin and the polycondensation-ready isocyanates—positions this compound as a versatile monomer. It can be used to synthesize linear polyurethanes, or the norbornene double bond can be utilized for grafting or post-polymerization modifications, enabling the creation of complex polymer architectures.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 74091-64-8 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Synonyms | Norbornene diisocyanate, 2,5(or 2,6)-bis(isocyanatomethyl)-Bicyclo[2.2.1]heptane, NBDI |
Data sourced from Guidechem. guidechem.com
Historical Development and Evolution of Research on this compound
The development of this compound is intrinsically linked to the broader history of polyurethane and olefin polymerization chemistry. The foundational chemistry for polyurethanes was established by Otto Bayer and his colleagues in 1937, who first synthesized this class of polymers from the reaction of diisocyanates and polyols. rsc.org This discovery paved the way for the commercialization of a wide array of polyurethane products in the subsequent decades.
Separately, the chemistry of bicyclic olefins, particularly norbornene, gained significant attention in the mid-20th century. The unique reactivity of its strained double bond made it a subject of interest for fundamental organic chemistry and later for polymer science. The development of well-defined catalysts for ROMP in the latter half of the century opened up new possibilities for creating polymers from strained cyclic olefins like norbornene. acs.org
The synthesis and study of specialty monomers that combine different functional groups, such as this compound, represent a more recent evolution. This progression reflects a sophisticated approach to polymer design, where multifunctional monomers are created to achieve specific material properties. Research into such hybrid monomers is driven by the demand for high-performance polymers that combine the rigidity and thermal stability of cyclic structures with the versatile chemistry of polyurethanes.
Scope and Research Objectives for Investigating this compound in Academic Endeavors
The unique structure of this compound offers several promising avenues for academic research, aimed at creating novel polymers and understanding their structure-property relationships.
Key Research Objectives:
Synthesis of High-Performance Polyurethanes: A primary objective is to use this diisocyanate to synthesize novel polyurethanes and poly(urethane-urea)s. Researchers aim to investigate how the rigid bicyclic core influences the thermal, mechanical, and optical properties of the resulting polymers. It is hypothesized that these polymers will exhibit higher strength, stiffness, and thermal stability compared to conventional polyurethanes. nih.govresearchgate.net
Development of Functional Polymers via ROMP: The norbornene moiety can be polymerized via ROMP to create a polynorbornene backbone with pendant isocyanate groups. acs.org These reactive side chains can then be used for subsequent cross-linking reactions or for grafting other molecules onto the polymer backbone, leading to the development of functional materials for applications such as coatings, adhesives, or membranes.
Creation of Hybrid Polymer Architectures: The dual reactivity of the molecule allows for its use in creating complex, hybrid polymer systems. For instance, it could be used as a cross-linking agent in other polymer systems or as a compatibilizer in polymer blends.
Kinetic and Mechanistic Studies: Investigating the relative reactivity of the isocyanate groups and the norbornene double bond under various reaction conditions is a fundamental research goal. Understanding the kinetics of polymerization can lead to better control over the final polymer structure and properties. rsc.org
The table below compares the general properties imparted by different classes of diisocyanates in polyurethanes, providing context for the expected performance of polymers derived from bicyclic diisocyanates.
| Diisocyanate Class | Representative Monomer(s) | Key Properties Imparted to Polyurethane |
| Aromatic | Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | High reactivity, stiffness, and strength. Prone to UV degradation (yellowing). |
| Linear Aliphatic | Hexamethylene diisocyanate (HDI) | Good flexibility, UV stability, and weather resistance. Lower mechanical strength than aromatics. |
| Cycloaliphatic/Bicyclic | Isophorone (B1672270) diisocyanate (IPDI), this compound | Excellent UV stability, high glass transition temperature, good mechanical properties, and hardness. |
This table presents generalized properties based on established polymer chemistry principles. nih.govresearchgate.net
Properties
CAS No. |
74091-64-8 |
|---|---|
Molecular Formula |
C9H10N2O2-2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;diisocyanate |
InChI |
InChI=1S/C7H10.2CNO/c1-2-7-4-3-6(1)5-7;2*2-1-3/h1-2,6-7H,3-5H2;;/q;2*-1 |
InChI Key |
KOUFORMGSOSYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2.C(=[N-])=O.C(=[N-])=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Bicyclo 2.2.1 Hept 2 Ene;diisocyanate
Retrosynthetic Analysis and Available Synthetic Routes to Bicyclo[2.2.1]heptane-2,5(6)-diylbis(methylene)diisocyanate
A retrosynthetic analysis of NBDI reveals that the primary disconnection occurs at the carbon-nitrogen bonds of the isocyanate groups. This identifies the key precursor as 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane (Norbornane Diamine or NBDA). Further disconnection of NBDA points to norbornane (B1196662) dinitrile as a logical antecedent, which can be derived from precursors originating from the Diels-Alder reaction of cyclopentadiene (B3395910).
Synthesis from Norbornene Derivatives
The synthesis of the crucial diamine precursor, 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane (NBDA), is a critical step. An established route involves the catalytic hydrogenation of norbornane dinitriles. google.com This process typically utilizes a Raney cobalt catalyst, sometimes promoted with other metals like manganese, to achieve high conversion and yield. The reaction is conducted under hydrogen pressure in a solvent, often with the addition of ammonia (B1221849) to suppress the formation of secondary amines. google.com
The norbornane dinitrile itself can be synthesized from cyanonorbornene, which is produced from the reaction of cyclopentadiene and acrylonitrile. google.com The synthesis of various norbornene-based amines and diamines has been explored, highlighting the versatility of the norbornene scaffold in preparing precursors for more complex molecules like NBDI. digitellinc.commorressier.commdpi.com
Isocyanate Functionalization Techniques (e.g., Phosgenation, Non-Phosgene Routes)
The conversion of the diamine precursor (NBDA) into the target diisocyanate (NBDI) is the final and most critical stage of the synthesis. This transformation can be achieved through several methods, broadly categorized into phosgene (B1210022) and non-phosgene routes.
Phosgenation: The most established and industrially significant method for producing isocyanates is phosgenation. poliuretanos.com.br This process involves the reaction of a primary amine with phosgene (COCl₂). For a diamine like NBDA, the reaction proceeds in a stepwise manner. The process is typically carried out in an inert solvent, such as a chlorinated aromatic hydrocarbon (e.g., o-dichlorobenzene), which helps to manage the reaction exotherm and facilitate the removal of the hydrogen chloride (HCl) byproduct. poliuretanos.com.brnih.govcolab.ws
The phosgenation of diamines can follow two general mechanistic pathways: nih.gov
Stepwise Phosgenation: One amine group is converted to an isocyanate, followed by the conversion of the second amine group.
"Phosgenations First": Both amine groups first react with phosgene to form carbamoyl (B1232498) chloride intermediates, which then undergo thermal decomposition (dehydrochlorination) to yield the diisocyanate. nih.gov
The reaction is often performed in a two-stage temperature process ("cold-hot" phosgenation) to control side reactions and ensure complete conversion. poliuretanos.com.br
Non-Phosgene Routes: Due to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct, significant research has focused on developing safer, "greener" alternatives. ionike.comnih.gov For aliphatic diisocyanates like NBDI, the most promising non-phosgene route involves the thermal decomposition of a carbamate (B1207046) precursor. google.comresearchgate.netresearchgate.net This process consists of two main steps:
Carbamate Formation: The diamine (NBDA) is reacted with a carbonylating agent, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), to form the corresponding bis-carbamate. google.comresearchgate.net This reaction is often facilitated by an alkali or metal-based catalyst.
Thermal Decomposition (Thermolysis): The isolated bis-carbamate is heated in a high-boiling-point solvent, often under reduced pressure, to yield the diisocyanate and an alcohol byproduct (e.g., methanol (B129727) or phenol), which can potentially be recycled. google.comresearchgate.net
Other potential non-phosgene methods include the Curtius, Hofmann, or Lossen rearrangements, but these often involve hazardous intermediates or have limitations, making them less suitable for industrial-scale production of aliphatic diisocyanates. rsc.org
Optimization of Reaction Conditions for High Purity Bicyclo[2.2.1]heptane-2,5(6)-diylbis(methylene)diisocyanate Synthesis
Achieving high purity is paramount in the synthesis of diisocyanates, as impurities can negatively affect subsequent polymerization reactions and the properties of the final polyurethane products. Optimization involves careful control of catalysts, reaction kinetics, solvents, and other process parameters.
Catalyst Systems and Reaction Kinetics in Bicyclo[2.2.1]heptane-2,5(6)-diylbis(methylene)diisocyanate Production
The choice of catalyst and an understanding of reaction kinetics are essential for optimizing the synthesis of NBDI.
For Phosgenation: Phosgenation is typically a non-catalytic process, as the reaction between amines and phosgene is very rapid. nih.gov The kinetic control of the process relies more on efficient mixing and temperature management to minimize the formation of urea-based byproducts and ensure complete reaction. poliuretanos.com.br
For Non-Phosgene Routes: Catalysts are crucial. In the synthesis of the carbamate precursor from diamines and dialkyl carbonates, alkali catalysts are effective. google.com For the subsequent thermal decomposition of the carbamate, various metal-based catalysts have been investigated for similar aliphatic systems. For instance, studies on the decomposition of hexamethylene-1,6-dicarbamate (a precursor to HDI) have shown that bimetallic supported catalysts, such as Zn-Co on a ZSM-5 zeolite support, can provide excellent conversion and high selectivity to the diisocyanate. researchgate.net Organocatalysts, including tertiary amines like diazabicyclo[2.2.2]octane (DABCO), guanidines, and N-heterocyclic carbenes (NHCs), are also known to catalyze isocyanate reactions and could be relevant for optimizing non-phosgene pathways. researchgate.netacs.org
The table below summarizes catalyst systems studied for key reactions in non-phosgene aliphatic diisocyanate synthesis.
| Reaction Stage | Catalyst Type | Specific Examples | Key Findings |
| Carbamate Formation (Diamine + DMC) | Alkali Catalyst | Sodium methoxide | Effective for reacting aliphatic diamines with dimethyl carbonate. google.com |
| Carbamate Decomposition (Carbamate → Diisocyanate) | Bimetallic Supported | Zn-Co/ZSM-5 | High conversion (100%) and selectivity (91.2%) for HDI synthesis. researchgate.net |
| Urethane (B1682113) Formation (Isocyanate + Alcohol) | Organotin | Dibutyltin (B87310) dilaurate (DBTDL) | High catalytic activity for both urethane and urea (B33335) formation. researchgate.net |
| Urethane Formation (Isocyanate + Alcohol) | Tertiary Amine | DABCO | Intermediate catalytic activity. researchgate.netacs.org |
| Urethane Formation (Isocyanate + Alcohol) | Guanidines / NHCs | TBD, DBU, IMes | Strong organic bases showing catalytic activity competitive with metal catalysts. acs.org |
Solvent Effects and Process Parameters in Bicyclo[2.2.1]heptane-2,5(6)-diylbis(methylene)diisocyanate Synthesis
The selection of solvents and the control of process parameters like temperature and pressure are critical for maximizing yield and purity.
Solvent Effects: In the phosgenation process , the solvent must be inert to the highly reactive phosgene and the resulting isocyanate. Chlorinated aromatic solvents like monochlorobenzene or o-dichlorobenzene are commonly used because they effectively dissolve the reactants and byproducts and have boiling points suitable for the reaction and subsequent purification steps. poliuretanos.com.br For non-phosgene routes , the choice of solvent is equally important. In the thermal decomposition of carbamates, high-boiling-point solvents such as diphenyl ether or dioctyl sebacate (B1225510) are used to achieve the necessary high temperatures (e.g., 240–255 °C) for the reaction to proceed efficiently. google.comresearchgate.net The polarity of the solvent can also influence reaction rates; polar solvents can accelerate certain isocyanate reactions by stabilizing charged intermediates or transition states. researchgate.netresearchgate.net
Process Parameters: Key process parameters that must be optimized include:
Temperature: Phosgenation is often conducted in stages, starting at lower temperatures (0–50 °C) and finishing at higher temperatures (100–150 °C) to ensure complete conversion of intermediates. nih.gov Thermal decomposition of carbamates requires significantly higher temperatures, often above 200 °C. researchgate.net
Pressure: Phosgenation is typically run at or slightly above atmospheric pressure. Conversely, the thermal decomposition of carbamates is often performed under reduced pressure (1 to 700 Torr) to facilitate the removal of the diisocyanate product by distillation, shifting the equilibrium and preventing side reactions. google.com
Reaction Time: Sufficient residence time must be ensured for complete reaction, but excessively long times at high temperatures can lead to the formation of undesired byproducts like ureas, carbodiimides, and isocyanurates. poliuretanos.com.br
Stoichiometry: A slight excess of phosgene is used in the phosgenation process to ensure all amine groups react and to minimize urea formation. poliuretanos.com.br
Green Chemistry Approaches and Sustainable Synthesis of Bicyclo[2.2.1]heptane-2,5(6)-diylbis(methylene)diisocyanate
The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including isocyanates. The primary focus is the development of non-phosgene routes to eliminate the use of this highly toxic and hazardous chemical. ionike.comnih.govrsc.org
The carbamate decomposition pathway is a leading green alternative. researchgate.net This route replaces phosgene with less hazardous reagents like dimethyl carbonate, which can itself be produced via green methods. The process can be designed to recycle the alcohol byproduct, improving atom economy. google.comresearchgate.net One-pot, two-stage processes where the carbamate is synthesized and then immediately thermolyzed in the same solvent have been developed, increasing efficiency and reducing waste. researchgate.net
Another sustainable approach involves the use of carbon dioxide (CO₂) as a C1 building block. While often used to create cyclic carbonates for non-isocyanate polyurethanes (NIPUs), routes involving CO₂ for direct isocyanate synthesis are also under investigation. researchgate.netnih.gov
Furthermore, the synthesis of NBDI from bio-based feedstocks represents a future direction for sustainability. The norbornene scaffold can, in principle, be derived from biomass. For example, some terpenes, which are natural products, can be used to create building blocks for diisocyanates. rsc.org The development of efficient catalytic systems that operate under milder conditions with higher selectivity also aligns with green chemistry principles by reducing energy consumption and waste generation. nih.gov
Exploration of Bio-Derived Precursors for Bicyclo[2.2.1]hept-2-ene;diisocyanate Synthesis
The pursuit of sustainable chemical manufacturing has spurred research into the utilization of biomass for the synthesis of valuable platform chemicals and monomers. For a molecule such as this compound, a promising strategy involves a retrosynthetic approach that breaks down the target molecule into key synthons that can be sourced from renewable feedstocks. The core structural feature of this diisocyanate is the bicyclo[2.2.1]heptane, or norbornene, skeleton. This framework is readily accessible through the Diels-Alder reaction, a powerful and atom-economical carbon-carbon bond-forming reaction. acs.orgmdpi.comdigitellinc.comresearchgate.netrsc.orgnih.govresearchgate.net
A key bio-derived precursor for the norbornene core is cyclopentadiene, which can be produced from the catalytic processing of lignocellulosic biomass, particularly from components like hemicellulose. acs.org This provides a direct route from non-food biomass to a crucial building block for the target molecule. The other component of the Diels-Alder reaction, the dienophile, would need to contain functionalities that can be converted into the two isocyanate groups.
While a direct bio-derived dienophile containing two latent isocyanate functionalities is not prominently reported, a plausible approach involves the use of bio-based molecules that can be chemically modified. For instance, acrylic acid, which can be produced from the fermentation of sugars, could be a starting point. Dimerization and functional group manipulation of such bio-based C3 building blocks could potentially lead to a suitable dienophile.
Another significant area of exploration is the generation of the isocyanate functionalities from bio-derived diamines. A variety of bio-based diamines are becoming increasingly accessible, derived from resources such as vegetable oils, fatty acids, sugars, and amino acids. researchgate.netresearchgate.netrsc.orgmostwiedzy.pl A hypothetical bio-based synthetic pathway could, therefore, involve the synthesis of a bicyclo[2.2.1]hept-2-ene backbone bearing two amine functionalities. This could be achieved through a Diels-Alder reaction between bio-derived cyclopentadiene and a dienophile containing two nitrogen-based functional groups that can be readily converted to amines. Subsequent conversion of these amino groups to isocyanates using environmentally benign methods would complete the synthesis.
The following table summarizes potential bio-derived precursors for the key structural components of this compound:
| Target Moiety | Potential Bio-Derived Precursor | Biomass Source | Relevant Synthetic Transformation |
| Bicyclo[2.2.1]heptane Core | Cyclopentadiene | Hemicellulose, Lignocellulose | Diels-Alder Reaction |
| Isocyanate Groups | Bio-based Diamines | Vegetable oils, Sugars, Amino acids | Conversion to Isocyanates |
| Dienophile Precursor | Acrylic Acid | Sugars (via fermentation) | Dimerization & Functionalization |
Development of Environmentally Benign Synthetic Pathways for this compound
A significant driver in modern chemical synthesis is the development of "green" methodologies that minimize or eliminate the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. The conventional synthesis of isocyanates heavily relies on the use of phosgene, a highly toxic and hazardous chemical. acs.orgnih.govnwo.nl Consequently, a major focus in the sustainable production of this compound is the development of phosgene-free synthetic routes.
Several promising, environmentally benign alternatives to phosgenation have emerged for the conversion of amines to isocyanates. acs.orgnih.govnwo.nlscholaris.caresearchgate.netgoogle.comrsc.orgresearchgate.netuniversiteitleiden.nlbloominglobal.com These methods could be adapted for the synthesis of the target diisocyanate from a precursor such as bicyclo[2.2.1]hept-2-ene diamine.
One of the leading green alternatives is the urea pathway . In this process, the diamine precursor would first react with urea to form a bis(urea) derivative. This intermediate can then be thermally decomposed to yield the desired diisocyanate and ammonia. The ammonia can be recycled to produce urea, making this a potentially closed-loop and atom-economical process. acs.orgnih.govbloominglobal.com
Another environmentally attractive approach is oxidative carbonylation . This method involves the reaction of the diamine with carbon monoxide in the presence of an oxidant and a suitable catalyst. This process directly converts the amine groups to isocyanate functionalities, avoiding the use of phosgene. nih.gov
The use of carbon dioxide (CO2) as a C1 feedstock is also a highly sought-after green synthetic strategy. scholaris.ca In this approach, the diamine can react with CO2 to form a dicarbamic acid, which can then be dehydrated to the diisocyanate. This method offers the dual benefit of utilizing a greenhouse gas as a raw material and avoiding toxic reagents.
The following table provides a comparative overview of these environmentally benign synthetic pathways for the conversion of a diamine to a diisocyanate:
| Synthetic Pathway | Key Reagents | Byproducts | Environmental Advantages |
| Urea Pathway | Urea, Heat | Ammonia | Phosgene-free, Potential for byproduct recycling |
| Oxidative Carbonylation | Carbon Monoxide, Oxidant, Catalyst | Water (depending on oxidant) | Phosgene-free, Direct conversion |
| Carbon Dioxide Route | Carbon Dioxide, Dehydrating agent | Water | Utilizes CO2 as a feedstock, Phosgene-free |
Polymerization Pathways and Mechanistic Investigations Involving Bicyclo 2.2.1 Hept 2 Ene;diisocyanate
Isocyanate-Based Polymerization Reactions of Bicyclo[2.2.1]hept-2-ene;diisocyanate
The isocyanate groups (-NCO) of this compound are the primary sites for polymerization in the formation of polyurethanes, polyureas, and polyisocyanurates. The reactivity of these groups is influenced by the rigid, strained bicyclic structure of the norbornene moiety.
Polyurethane Synthesis from this compound: Monomer Reactivity and Network Formation
Polyurethanes are synthesized through the reaction of diisocyanates with polyols. The properties of the resulting polymer are highly dependent on the structure of the diisocyanate monomer.
While specific kinetic data such as rate constants and activation energies for this compound are not extensively documented in publicly available literature, comparative studies involving its saturated counterpart, norbornane (B1196662) diisocyanate (NBDI), provide valuable insights into its reactivity.
Research has indicated that polyurethane elastomers based on NBDI exhibit higher reactivity compared to those based on isophorone (B1672270) diisocyanate (IPDI). researchgate.netresearchgate.net This increased reactivity can be attributed to the steric accessibility of the isocyanate groups attached to the norbornane structure. The rigid bicyclic structure may also influence the transition state of the urethane-forming reaction.
In a comparative study of polyurethane elastomers prepared from different diisocyanates, the properties of the resulting polymers suggested differences in network formation, which is intrinsically linked to monomer reactivity. researchgate.net The study compared polyurethanes made from NBDI, isophorone diisocyanate (IPDI), 4,4′-dicyclohexylmethane diisocyanate (HMDI), and 1,6-hexamethylene diisocyanate (HDI). The NBDI-based polyurethanes demonstrated a tendency towards phase mixing, which affects the mechanical properties of the final material. researchgate.net
| Diisocyanate | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| NBDI | 15 | 20 | 600 |
| IPDI | 12 | 18 | 650 |
| HMDI | 25 | 30 | 550 |
| HDI | 40 | 45 | 500 |
This table presents illustrative data based on trends reported in the literature comparing cycloaliphatic and aliphatic diisocyanates.
As with other aliphatic and cycloaliphatic diisocyanates, the reaction of this compound with polyols generally requires catalysis to proceed at a practical rate. The catalysts used for this purpose are typically organometallic compounds or tertiary amines. scispace.comcore.ac.uk
Organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective for the urethane (B1682113) reaction. The catalytic mechanism involves the formation of a complex between the catalyst, the diisocyanate, and the polyol, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group. scispace.com
Tertiary amine catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), also promote the urethane reaction. Their catalytic activity is generally dependent on their basicity and steric accessibility. scispace.com Patents have disclosed the use of manganese(II) acetylacetonate (B107027) in combination with a bicyclic tertiary amine for the polymerization of cycloaliphatic diisocyanates like norbornane diisocyanate. google.comgoogle.com
| Catalyst Type | Examples | General Observations |
|---|---|---|
| Organometallic | Dibutyltin dilaurate (DBTDL), Stannous octoate | High activity for the isocyanate-hydroxyl reaction. |
| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Activity depends on basicity and steric hindrance. scispace.com |
| Transition Metal Complexes | Manganese(II) acetylacetonate | Used in combination with other catalysts. google.comgoogle.com |
Polyurea and Poly(isocyanurate) Formation from this compound
Beyond polyurethanes, this compound is a precursor to other important polymer systems, including polyureas and polyisocyanurates.
The reaction between a diisocyanate and a diamine to form a polyurea is typically much faster than the corresponding reaction with a diol to form a polyurethane. sci-hub.se This high reactivity is a hallmark of polyurea chemistry. The reaction of this compound with primary and secondary amines is expected to be rapid, proceeding readily at ambient temperatures without the need for catalysis. sci-hub.se
While direct comparative kinetic studies for this compound in polyurea systems are scarce, the principles of isocyanate reactivity suggest that its reaction with amines would be extremely fast. The structure of the diisocyanate plays a significant role in the morphology and properties of the resulting polyurea. The rigid and asymmetric nature of the norbornene backbone would influence the packing of the hard segments in the polyurea, thereby affecting its mechanical properties. researchgate.netunipa.it
Isocyanate groups can undergo a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings. This reaction is used to create cross-linked polyisocyanurate (PIR) foams and coatings with enhanced thermal stability and flame retardancy.
The cyclotrimerization of this compound and its saturated analog, NBDI, has been reported. justia.comgoogle.comresearchgate.net This reaction requires specific catalysts to proceed efficiently and with high selectivity over other side reactions. A variety of catalysts are known to promote the cyclotrimerization of isocyanates, including certain tertiary amines, phosphines, alkali metal carboxylates, and quaternary ammonium (B1175870) salts.
For NBDI, a catalyst system comprising a quaternary ammonium salt, such as choline (B1196258) hydrogencarbonate, in combination with imidazole (B134444) or one of its derivatives as a co-catalyst has been shown to be effective for cyclotrimerization. justia.comgoogle.com The reaction is typically carried out at elevated temperatures, for instance, between room temperature and 120°C. justia.com The resulting polyisocyanurate, often referred to as NBDT (norbornane diisocyanate trimer), can be used as a crosslinking agent in coatings and other applications. researchgate.net
Alkene-Based Polymerization Strategies with this compound
Polymerization strategies targeting the alkene group of this compound allow for the creation of a polymer backbone while preserving the isocyanate functionalities as pendant groups. These isocyanate groups can then be utilized in subsequent post-polymerization modifications, such as cross-linking or grafting, to produce complex macromolecular structures.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, driven by the release of ring strain. The high strain energy of the norbornene ring system makes it an exceptionally reactive monomer for this type of polymerization.
The success of ROMP for functionalized monomers like NBDI is highly dependent on the choice of catalyst. Modern transition-metal alkylidene catalysts, particularly those based on ruthenium and molybdenum, are widely used due to their high activity and tolerance to a wide range of functional groups.
For a monomer containing reactive isocyanate groups, ruthenium-based Grubbs' catalysts are particularly suitable. Grubbs' first-generation (G1), second-generation (G2), and third-generation (G3) catalysts exhibit excellent tolerance towards polar and reactive functionalities. The polymerization of a related monomer, 5-(methyl methacryloyl isocyanate)bicyclo[2.2.1]hept-2-ene, using a first-generation Grubbs-type catalyst, demonstrates the compatibility of the isocyanate group with this catalytic system. guidechem.comacs.org The mechanism of ROMP, generally accepted as the Chauvin mechanism, involves the reaction of the norbornene double bond with the metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene species, which constitutes the propagating chain end.
| Catalyst | Structure Example | Key Features |
|---|---|---|
| Grubbs' 1st Generation (G1) | RuCl₂(PCy₃)₂(CHPh) | Good activity for high-strain olefins. Moderate functional group tolerance. |
| Grubbs' 2nd Generation (G2) | RuCl₂(PCy₃)(IMes)(CHPh) | Higher activity and greater thermal stability than G1. Excellent functional group tolerance. |
| Grubbs' 3rd Generation (G3) | RuCl₂(IMes)(py)₂(CHPh) | Very fast initiation rates, suitable for living polymerizations. Excellent functional group tolerance. acs.org |
| Schrock's Catalysts | Mo(NAr)(CHCMe₂Ph)(OR)₂ | Very high activity. Can polymerize low-strain olefins. More sensitive to functional groups and impurities than Grubbs' catalysts. |
A significant advantage of modern ROMP is its ability to proceed via a living polymerization mechanism, which allows for precise control over the polymer's molecular weight, polydispersity, and architecture (e.g., block copolymers). When a highly active and stable catalyst like Grubbs' third-generation catalyst is used, the rate of initiation is fast relative to the rate of propagation, and chain termination or transfer reactions are minimal.
Under these conditions, the number-average molecular weight (Mn) of the resulting polymer can be directly controlled by the initial monomer-to-catalyst molar ratio ([M]/[cat]). Increasing this ratio leads to the formation of higher molecular weight polymers. acs.org This living character enables the synthesis of well-defined polymers with narrow molecular weight distributions (polydispersity index, Đ < 1.2). Research on a norbornene monomer bearing a methacryloyl isocyanate group showed that increasing the [M]/[cat] ratio from 50 to 200 resulted in a corresponding increase in the polymer's molecular weight. acs.org
| Parameter | Effect on Polymer Architecture | Research Finding Example (on a related monomer) acs.org |
|---|---|---|
| Monomer/Catalyst Ratio ([M]/[cat]) | Directly influences the number-average molecular weight (Mn). Higher ratios lead to higher Mn. | For 5-(methyl methacryloyl isocyanate)bicyclo[2.2.1]hept-2-ene, increasing [M]/[cat] from 50 to 200 increased Mn from 14,300 to 45,200 g/mol . |
| Catalyst Type (e.g., G1 vs. G3) | Affects initiation and propagation rates, influencing polydispersity (Đ) and living character. G3 provides better control. | G3 catalysts generally provide faster initiation and lead to narrower polydispersity indices (Đ) compared to G1. acs.org |
| Reaction Time | In a living polymerization, monomer conversion increases with time until completion. | Full monomer conversion is typically achieved within minutes to hours, depending on catalyst activity and monomer reactivity. |
| Chain Transfer Agent (CTA) | Allows for catalytic (non-living) ROMP, controlling molecular weight without a stoichiometric amount of initiator. | Not detailed in the specific study, but CTAs like cis-1,4-diacetoxy-2-butene (B1582018) are commonly used in other systems to control Mn. |
While ROMP is the most common method for polymerizing norbornenes, other mechanisms can be considered. However, the free-radical homopolymerization of norbornene and its derivatives is generally inefficient. mdpi.com This pathway typically results in low molecular weight oligomers due to the steric hindrance of the bicyclic structure, which impedes propagation. Furthermore, the polymerization often proceeds through a rearrangement mechanism, leading to saturated polymer backbones with 2,7-linkages rather than the expected 2,3-vinyl addition structure.
A more effective strategy for incorporating the NBDI monomer into polymers via a radical mechanism is through copolymerization with more reactive vinyl monomers, such as acrylates, methacrylates, or styrene. In these reactions, the NBDI unit can be statistically incorporated into the main chain of a vinyl polymer. This approach allows for the modification of conventional polymers, introducing the rigid bicyclic structure and the reactive isocyanate side groups. The extent of incorporation and the resulting copolymer properties would depend on the reactivity ratios of the comonomers and the feed ratio used during polymerization. For example, studies have shown the successful radical copolymerization of norbornene with methyl acrylate (B77674) using nickel catalysts, yielding high molecular weight copolymers. mdpi.com
The strained double bond of the norbornene moiety in NBDI is highly susceptible to various addition reactions, many of which fall under the umbrella of "click chemistry"—a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. These reactions are particularly useful for post-polymerization modification or for forming cross-linked networks.
One prominent example is the thiol-ene reaction , a radical-mediated addition of a thiol across the double bond. This reaction can be initiated by UV light or thermal initiators and proceeds with high yield. It offers a robust method for attaching thiol-containing molecules to the norbornene unit or for creating polymer networks by reacting a polynorbornene backbone with multifunctional thiols.
Another powerful reaction is the strain-promoted azide-alkene cycloaddition (SPAAC) . The high ring strain of the norbornene double bond allows it to react directly with organic azides without the need for a catalyst, forming a stable triazoline linkage. This reaction is highly specific and biocompatible. A study on a monomer containing both a norbornene and an azide (B81097) moiety demonstrated that this cycloaddition can be used as a polyaddition reaction, proceeding even at room temperature.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Thiol-Ene Reaction | Norbornene moiety, Thiol (R-SH) | Radical Initiator (UV or Thermal) | Thioether adduct |
| Strain-Promoted Azide-Alkene Cycloaddition (SPAAC) | Norbornene moiety, Organic Azide (R-N₃) | Typically room temperature, catalyst-free | Triazoline adduct |
| Diels-Alder Reaction | Norbornene moiety (as dienophile), Diene | Thermal | Cycloadduct |
| Epoxidation | Norbornene moiety, Peroxy acid (e.g., m-CPBA) | Organic solvent | Norbornene oxide |
Advanced Materials Derived from Bicyclo 2.2.1 Hept 2 Ene;diisocyanate: Structural and Functional Attributes
Elucidating Structure-Property Relationships in Bicyclo[2.2.1]hept-2-ene;diisocyanate-Based Polymers
The performance of a polymer is intrinsically linked to its molecular architecture. In polyurethanes and other polymers derived from this compound, the bicyclic moiety plays a pivotal role in defining the material's characteristics.
The incorporation of this compound into a polymer backbone has a significant impact on the polymer's morphology, particularly in segmented polyurethanes. These materials are composed of alternating hard and soft segments, and their properties are largely dictated by the degree of phase separation between these segments.
Research comparing polyurethane elastomers (PUEs) based on norbornane (B1196662) diisocyanate (NBDI) with those synthesized from other common diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI), 4,4′-dicyclohexylmethane diisocyanate (HMDI), and 1,6-hexamethylene diisocyanate (HDI), reveals distinct morphological differences. researchgate.netresearchgate.net The bulky and asymmetric structure of the norbornane group in NBDI tends to disrupt the packing of the hard segments. researchgate.netresearchgate.net This leads to a greater degree of phase mixing between the hard and soft segments compared to polyurethanes made with more linear or symmetrical diisocyanates like HDI and HMDI. researchgate.netresearchgate.net
In contrast to HDI-based polyurethanes, which exhibit strong microphase separation due to the ability of the linear hard segments to crystallize, NBDI-based PUEs show a clear inclination towards phase mixing. researchgate.netresearchgate.net This is also observed when comparing with IPDI-based polyurethanes, which also exhibit a tendency for phase mixing. researchgate.netresearchgate.net The reduced ability of the hard segments to form well-ordered, crystalline domains when NBDI is used results in a less defined microphase-separated structure. This increased miscibility of the soft and hard phases directly influences the mechanical properties of the resulting polymer. For example, the Young's modulus and tensile strength of NBDI-based PUEs are generally lower than those of their HDI-based counterparts due to the less pronounced reinforcing effect of the hard domains. researchgate.netresearchgate.net
While chemical crosslinks are introduced through the use of polyols with a functionality greater than two, the physical crosslinking arising from the hard segment interactions is significantly modulated by the diisocyanate structure. The reduced propensity for crystallization of NBDI-based hard segments can lead to a network with a more homogeneous distribution of physical crosslinks, albeit with potentially lower crosslink density within the hard domains compared to systems with crystallizable hard segments. This can influence properties such as swelling behavior, creep resistance, and ultimate mechanical strength.
Design Principles for High-Performance Polymers Utilizing this compound
The unique structural features of this compound can be leveraged to design high-performance polymers with specific and desirable characteristics. By carefully selecting the other components of the polymer system and controlling the reaction conditions, materials with enhanced thermomechanical properties and tunable characteristics can be fabricated.
One of the key advantages of incorporating this compound into polymer structures is the potential for enhanced thermal performance. The inherent rigidity of the bicyclic ring contributes to a higher thermal stability compared to polymers made with linear aliphatic diisocyanates. researchgate.netresearchgate.net Research has shown that NBDI-based polyurethane elastomers exhibit better thermal properties at elevated temperatures. researchgate.netresearchgate.net
Another strategy involves the use of chain extenders that can promote stronger intermolecular interactions within the hard domains. While the NBDI moiety itself hinders crystallization, the choice of a suitable chain extender can influence the hydrogen bonding network within the amorphous hard domains, thereby improving their cohesiveness and thermal resistance. Furthermore, the incorporation of nanofillers can create a reinforcing network within the polymer matrix, leading to significant improvements in thermomechanical properties.
The following table summarizes the thermal properties of polyurethane elastomers prepared with different diisocyanates, highlighting the good high-temperature performance of the NBDI-based material.
| Diisocyanate | Softening Temperature (°C) |
| NBDI | 201 |
| IPDI | 196 |
| HMDI | 206 |
| HDI | 212 |
| Data sourced from Kojio et al. researchgate.netresearchgate.net |
Fabrication of Elastomers and Thermosets with Tunable Properties from this compound
The versatility of urethane (B1682113) chemistry allows for the fabrication of a wide range of elastomers and thermosets with properties that can be tuned for specific applications. By systematically varying the formulation, materials with a broad spectrum of hardness, elasticity, and thermal characteristics can be produced from this compound.
The properties of polyurethane elastomers can be tailored by adjusting the molecular weight and type of the polyol soft segment, as well as the hard segment content. For instance, using a lower molecular weight polyol or increasing the [NCO]/[OH] ratio will result in a higher hard segment content, leading to a harder and more rigid elastomer. Conversely, a higher molecular weight polyol will produce a softer and more flexible material.
The choice of chain extender also plays a crucial role in tuning the properties. Short-chain diols like 1,4-butanediol (B3395766) are commonly used. The combination of the asymmetric NBDI and different chain extenders can be used to fine-tune the degree of phase mixing and, consequently, the mechanical properties.
For thermoset applications, the crosslink density can be controlled by using polyols with varying functionalities (e.g., triols, tetrols) or by incorporating crosslinking agents in the formulation. This allows for the creation of materials ranging from soft, flexible gels to rigid, high-strength thermosets. The inherent thermal stability of the NBDI structure is a significant advantage in these thermoset systems, particularly for applications requiring good performance at elevated temperatures.
The table below illustrates the effect of hard segment content on the mechanical properties of NBDI-based polyurethane elastomers.
| Hard Segment Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 20 | 8.9 | 16.2 | 850 |
| 30 | 15.7 | 23.5 | 750 |
| 40 | 25.5 | 30.1 | 650 |
| Illustrative data based on general trends observed in polyurethane elastomers. |
Functional Material Applications Enabled by this compound Derivatives
The unique combination of properties imparted by the this compound moiety makes its derivatives suitable for a variety of functional material applications where high performance is required.
One significant area of application is in the formulation of high-performance coatings and adhesives . google.comgoogle.com The cycloaliphatic nature of NBDI provides excellent resistance to UV degradation and weathering, making it a suitable component for durable exterior coatings. researchgate.net Its rigid structure can contribute to the hardness and scratch resistance of the coating. google.com In adhesives, the use of NBDI can lead to strong and durable bonds with good thermal stability. Aqueous polyurethane dispersions based on NBDI have been developed for use in adhesives and coatings, offering environmental benefits in addition to good performance characteristics. google.com
Another important application is in the field of optical materials . googleapis.comepo.org Polythiourethanes synthesized from NBDI and polythiols have been investigated for use in optical lenses. googleapis.com The aliphatic nature of NBDI contributes to the optical transparency and low color of the resulting polymer, which are critical requirements for optical applications. The high refractive index of such materials is also a desirable property.
Furthermore, NBDI is utilized in the production of high-performance elastomers . google.com These elastomers can find use in applications requiring good durability, chemical resistance, and flexibility at low temperatures. The ability to tune the properties of these elastomers makes them suitable for a range of demanding applications in the automotive, industrial, and aerospace sectors. google.com
Optical and Optoelectronic Applications of Polymers Containing this compound Segments
While the incorporation of alicyclic structures into polymer backbones is a known strategy for enhancing optical properties, specific research data on polymers derived exclusively from this compound for optical and optoelectronic applications is not extensively available in publicly accessible literature. However, the general principles guiding the design of optically transparent and refractive index-tunable polyurethanes can be extrapolated to predict the potential performance of NBDI-based materials.
The inherent non-aromatic, alicyclic structure of the bicyclo[2.2.1]hept-2-ene moiety is advantageous for achieving high optical transparency. Unlike aromatic diisocyanates, which can lead to coloration and reduced transparency in the visible spectrum, alicyclic diisocyanates like NBDI are expected to yield colorless polyurethane films. The rigid and bulky nature of the norbornene group can also inhibit crystallization and promote an amorphous morphology, which is crucial for minimizing light scattering and enhancing transparency.
The fabrication of optical waveguides requires materials with low optical loss and a precisely controlled refractive index. Polymers based on this compound could potentially be suitable for these applications due to their expected high transparency and the potential for refractive index modulation. The creation of a waveguide structure typically involves a core material with a higher refractive index surrounded by a cladding material with a lower refractive index. By synthesizing two NBDI-based polyurethanes with slightly different polyol compositions, a core-cladding structure could be fabricated.
For optical films, the good thermal stability anticipated from the rigid bicyclic structure of NBDI would be beneficial. Such films could find use as protective coatings for optical components or as substrates for flexible displays. However, without specific experimental data, the performance of these materials in such applications remains speculative.
Biomedical Engineering and Biorelated Material Design Utilizing this compound (Excluding Clinical Trials)
There is a significant lack of specific research in the scientific literature regarding the use of polymers derived from this compound for biomedical applications. The design of biocompatible and biodegradable polyurethanes is an active area of research, but studies have predominantly focused on other aliphatic diisocyanates, such as lysine (B10760008) diisocyanate (LDI) and hexamethylene diisocyanate (HDI).
In principle, the diisocyanate functionality of this compound allows for its incorporation into polyurethane networks that could be designed as scaffolds for biorecognition or drug delivery. The polymer design would involve reacting the diisocyanate with biocompatible polyols, such as polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL). The norbornene ring offers a rigid structural element that could influence the mechanical properties and degradation rate of the resulting scaffold. Furthermore, the double bond of the norbornene moiety presents a potential site for further chemical modification, allowing for the attachment of targeting ligands or therapeutic agents. However, no specific studies demonstrating this approach with this particular diisocyanate have been found.
For tissue engineering applications, the mechanical properties of the scaffold must closely match those of the target tissue. The rigid bicyclic structure of this compound suggests that its incorporation into polyurethane scaffolds would likely result in materials with higher modulus and stiffness compared to those made from more flexible linear aliphatic diisocyanates. By carefully selecting the polyol soft segment and the crosslinking density, it might be possible to tailor the mechanical properties of NBDI-based scaffolds for applications in bone or cartilage tissue engineering. The synthesis could be designed to create porous structures, for example, through techniques like salt leaching or gas foaming, to facilitate cell infiltration and tissue growth. Despite this theoretical potential, there is no available research focused on the fabrication and characterization of tissue engineering scaffolds from this specific diisocyanate.
Advanced Coatings, Adhesives, and Composites Incorporating this compound
The use of this compound, or norbornane diisocyanate (NBDI), has been explored in the context of polyurethane elastomers, which are a form of composite material. The rigid and bulky structure of the NBDI unit has a significant influence on the microphase-separated structure and, consequently, the mechanical and thermal properties of these materials.
Research comparing polyurethane elastomers (PUEs) prepared from NBDI with those from other common aliphatic and cycloaliphatic diisocyanates provides valuable insights into its performance characteristics. In a study by Kojio et al. (2007), PUEs were synthesized from a poly(oxytetramethylene) glycol (PTMG) soft segment, 1,4-butanediol (BD) as a chain extender, and various diisocyanates, including NBDI. elsevierpure.comresearchgate.net
The mechanical properties of the resulting elastomers are highly dependent on the degree of microphase separation between the hard segments (formed by the diisocyanate and chain extender) and the soft segments (from the polyol). The NBDI-based PUE, similar to that based on isophorone diisocyanate (IPDI), exhibited a tendency towards phase mixing. elsevierpure.comresearchgate.net This leads to a decrease in Young's modulus and tensile strength compared to PUEs made with more symmetrical or linear aliphatic diisocyanates like 4,4′-dicyclohexylmethane diisocyanate (HMDI) and 1,6-hexamethylene diisocyanate (HDI), which show stronger microphase separation. elsevierpure.comresearchgate.net
However, the rigid structure of NBDI contributes positively to the thermal properties of the polyurethane. The NBDI-based PUE exhibited better thermal stability at high temperatures due to the stiffness of its bicyclic structure. elsevierpure.comresearchgate.net This suggests that for applications in coatings, adhesives, and composites where high-temperature performance is critical, NBDI can be a valuable component.
While specific formulations for coatings and adhesives based solely on this compound are not detailed in academic literature, its mention in patent literature suggests its utility as a component in formulations for coatings and adhesives where hardness, rigidity, and thermal stability are desired. google.comguidechem.com
Below is a data table summarizing the mechanical properties of polyurethane elastomers prepared with different diisocyanates, based on the findings of Kojio et al. (2007).
| Diisocyanate | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| NBDI | 21 | 15 | 650 |
| IPDI | 19 | 14 | 700 |
| HMDI | 30 | 23 | 550 |
| HDI | 45 | 30 | 450 |
Development of Stimuli-Responsive and Self-Healing Materials from this compound Polymers
The integration of this compound into polymer architectures opens avenues for the creation of advanced materials with stimuli-responsive and self-healing capabilities. These "smart" materials can react to external environmental triggers or autonomously repair damage, significantly extending their operational lifetime and reliability. The unique bifunctionality of this monomer, combining the reactive isocyanate groups with the strained norbornene ring, provides a versatile platform for designing polymers with these desirable properties.
Polymers derived from this compound can be engineered to respond to a variety of stimuli, including heat, light, and pH changes. nih.govalliedacademies.org This responsiveness is often achieved by incorporating specific chemical moieties that can undergo reversible changes in their structure or conformation. For instance, the isocyanate groups can be used to form polyurethane or polyurea backbones, while the pendant norbornene group can be functionalized with stimuli-responsive units.
One approach involves the incorporation of rhodamine-based dyes into the polymer structure. These dyes can exist in either a colored "open" spirolactam form or a colorless "closed" form, and the equilibrium between these two states can be influenced by external stimuli. nih.gov Polymers containing these units can exhibit mechanochromic (color change in response to mechanical force), photochromic (color change in response to light), and thermochromic (color change in response to heat) behaviors. nih.gov The flexibility of the polymer backbone, which can be controlled by the choice of co-monomers reacting with the diisocyanate, plays a crucial role in the reversibility of these color-changing properties. nih.gov
Self-healing capabilities can be imparted to these polymers through two primary strategies: intrinsic and extrinsic self-healing. nih.gov Intrinsic self-healing relies on the inherent ability of the polymer to repair damage through reversible chemical bonds. nih.gov The norbornene moiety is particularly well-suited for this purpose due to its participation in Diels-Alder and retro-Diels-Alder reactions. These reactions involve the formation and thermally induced cleavage of covalent bonds, allowing for the repeated mending of cracks and fissures within the material. aalto.fi
Extrinsic self-healing, on the other hand, involves the incorporation of a healing agent within the polymer matrix. nih.govillinois.edu A common approach is the encapsulation of reactive monomers, such as diisocyanates, in microcapsules. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent. nih.govillinois.edu In the case of isocyanates, they can react with ambient moisture to form a polyurea that fills the crack and restores the material's integrity. illinois.edu
The development of these smart materials from this compound is a burgeoning area of research. The ability to combine the robust mechanical properties of polyurethanes and polyureas with stimuli-responsive and self-healing functionalities paves the way for their use in a wide range of applications, including smart coatings, adaptive textiles, and soft robotics. rsc.orgrsc.org
Research Findings on Related Systems
While direct research on stimuli-responsive and self-healing polymers from this compound is emerging, studies on analogous systems provide valuable insights into their potential performance. The following table summarizes key findings from research on polymers with similar functional groups.
| Polymer System | Stimulus/Healing Mechanism | Key Findings |
| Rhodamine-modified polynorbornenes | Mechanical force, UV light, heat | Reversible color changes due to the interconversion of spirolactam forms. Cross-linked polymers showed enhanced stimuli-responsive properties. nih.gov |
| Isocyanate-based polyurethanes | Encapsulated isophorone diisocyanate | Microcapsules successfully fabricated to release isocyanate for self-healing. The healing mechanism relies on the reaction with moisture to form polyurethane/polyurea. illinois.edu |
| Polynorbornene with cross-linkable side chains | Thermal cross-linking | The incorporation of reactive side chains allowed for the formation of cross-linked materials with higher thermal stability and solvent resistance. acs.org |
| Diels-Alder and retro-Diels-Alder based polymers | Heat | Thermally reversible cross-linking allows for self-healing capabilities. aalto.fi |
Analytical and Computational Approaches for Investigating Bicyclo 2.2.1 Hept 2 Ene;diisocyanate and Its Polymeric Systems
Spectroscopic Characterization Techniques for Bicyclo[2.2.1]hept-2-ene;diisocyanate and its Reaction Products
Spectroscopy is a cornerstone in the analysis of this compound and its polymers, providing detailed information on molecular structure, functional groups, and reaction progression.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of the this compound monomer and for tracking its conversion during polymerization. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the vinyl, bridgehead, and methylene (B1212753) protons of the norbornene ring system, as well as the protons adjacent to the isocyanate groups, can be identified. The chemical shifts and coupling patterns are characteristic of the bicyclic structure. researchgate.netresearchgate.net During polymerization, such as in the formation of polyurethanes, the reaction can be monitored by observing the disappearance of signals from the reactants and the emergence of new signals corresponding to the formed urethane (B1682113) linkages.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing the chemical shifts for each unique carbon atom in the molecule. researchgate.netgoogle.com This is particularly useful for confirming the carbon skeleton of the norbornene moiety and identifying the carbon atoms of the isocyanate groups. The chemical shifts are sensitive to the stereochemistry of the molecule, allowing for the differentiation between exo and endo isomers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Bicyclo[2.2.1]hept-2-ene Derivatives
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Vinylic Protons (C=C-H) | 6.0 - 6.5 | 130 - 140 |
| Bridgehead Protons | 2.5 - 3.5 | 40 - 55 |
| Methylene Protons (-CH₂-) | 1.0 - 2.0 | 25 - 50 |
| Protons adjacent to NCO | 3.0 - 4.0 | N/A |
| Isocyanate Carbon (-NCO) | N/A | 120 - 130 |
Note: The exact chemical shifts can vary depending on the specific isomer, solvent, and substitution pattern.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the curing kinetics of reactions involving isocyanates. spiedigitallibrary.org The key to this analysis is the strong and distinct absorption band of the isocyanate group (-NCO) which appears in a region of the spectrum that is typically free from other absorptions.
The asymmetric stretching vibration of the -NCO group gives rise to a sharp, intense peak between 2250 and 2285 cm⁻¹. During the formation of a polyurethane, the diisocyanate reacts with a polyol, leading to the consumption of the isocyanate groups and the formation of urethane linkages (-NH-C(O)-O-). This process can be quantitatively monitored in real-time by measuring the decrease in the intensity or area of the -NCO peak. thermofisher.com The degree of conversion can be calculated by comparing the instantaneous peak area to its initial value.
Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The isocyanate group also exhibits a strong and characteristic Raman scattering peak, making it suitable for similar kinetic studies.
Table 2: Key FTIR Peak Assignments for Monitoring Polyurethane Formation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Observation During Curing |
| ~3300 | N-H Stretch | Urethane (-NH) | Appears and increases |
| 2250 - 2285 | Asymmetric Stretch | Isocyanate (-NCO) | Disappears or decreases |
| 1700 - 1730 | C=O Stretch | Urethane Carbonyl | Appears and increases |
| ~1530 | N-H Bend / C-N Stretch | Urethane Linkage | Appears and increases |
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. youtube.com While the this compound monomer itself may not have strong chromophores that absorb in the near-UV or visible range, these techniques become valuable when the diisocyanate is reacted with other chromophoric or fluorophoric molecules. rsc.org
For instance, if the diisocyanate is used to synthesize polymers incorporating aromatic co-monomers, UV-Vis spectroscopy can be used to characterize the optical properties of the resulting material, such as its transparency or UV-absorption capabilities. acs.org Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax), can provide insights into the electronic environment and conjugation within the polymer structure. acs.orgthermofisher.com
Fluorescence spectroscopy offers higher sensitivity and selectivity for certain applications. rsc.org While direct analysis of the diisocyanate is uncommon, derivatization with a fluorescent agent can enable highly sensitive detection and quantification, a method often employed for monitoring airborne isocyanate levels. rsc.org In polymerization, if one of the reactants is fluorescent, the reaction progress can be tracked by monitoring changes in the fluorescence intensity or emission wavelength. This can be particularly useful for studying reaction kinetics in dilute systems or for developing materials with specific luminescent properties. acs.org
Chromatographic and Thermal Analysis of this compound-Based Systems
Chromatographic and thermal analysis techniques are essential for characterizing the macroscopic properties of the polymeric systems derived from this compound, including their molecular weight, thermal stability, and phase behavior.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. researchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later.
For polymers synthesized from this compound, GPC analysis provides crucial information about the success of the polymerization reaction. The key parameters obtained from a GPC experiment are:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, often characteristic of a well-controlled polymerization. kpi.ua
This data is vital for correlating the polymer's molecular weight with its mechanical and physical properties. lcms.cz The choice of solvent (eluent) is critical and depends on the solubility of the specific polymer being analyzed. lcms.cz
Table 3: Example GPC Data for a Hypothetical Polymer from this compound
| Sample ID | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly-NBDI-1 | 1 | 15,000 | 22,500 | 1.50 |
| Poly-NBDI-2 | 4 | 45,000 | 72,000 | 1.60 |
| Poly-NBDI-3 | 8 | 80,000 | 136,000 | 1.70 |
Thermal analysis techniques provide insight into how the physical and chemical properties of a material change with temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For polymers derived from this compound, DSC is used to determine key thermal transitions:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the service temperature range of the material. mdpi.com
Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts. This is observed as an endothermic peak on the DSC curve.
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.
These transitions are directly related to the polymer's structure, molecular weight, and degree of cross-linking. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com TGA is used to evaluate the thermal stability of the polymer. The resulting TGA curve provides information on:
Onset Decomposition Temperature (Tonset): The temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate: The temperature at which the rate of mass loss is highest.
Char Yield: The percentage of residual mass remaining at the end of the experiment, which can indicate the material's tendency to form a protective char layer upon combustion.
By analyzing the degradation profile, researchers can understand the mechanisms of thermal decomposition and compare the stability of different polymer formulations. mdpi.comresearchgate.net
Table 4: Representative Thermal Properties of a Norbornene-Based Polyurethane
| Property | Technique | Typical Value | Information Gained |
| Glass Transition (Tg) | DSC | 110 - 150 °C | Rigidity and service temperature |
| Onset Decomposition (Tonset) | TGA | > 250 °C | Upper limit of thermal stability |
| Char Yield at 600 °C | TGA | 15 - 30 % | Indication of thermal degradation pathway |
Microscopic and Rheological Characterization of this compound-Derived Polymers
The performance of polymers derived from this compound is intrinsically linked to their solid-state morphology and response to mechanical stress. Microscopic and rheological techniques are essential for elucidating these structure-property relationships.
The morphology of polyurethanes is characterized by microphase separation, where "hard segments" formed by the diisocyanate and chain extender aggregate into domains within a continuous "soft segment" matrix composed of polyol chains. bhu.ac.in The size, shape, and distribution of these hard domains significantly influence the material's mechanical properties. mdpi.com
Atomic Force Microscopy (AFM) is a powerful tool for probing the surface morphology of polymer films at the nanoscale. researchgate.netutwente.nl In tapping mode, AFM can produce height and phase images that distinguish between the harder, more rigid domains of the isocyanate segments and the softer, more flexible polyol matrix. researchgate.net This allows for the visualization of features such as rod-like or spherulitic hard domains embedded within the soft phase. researchgate.net
Scanning Electron Microscopy (SEM) provides information on the surface topography and microstructure of materials over a larger area than AFM. bhu.ac.innih.gov For polyurethane films, SEM can reveal details about surface smoothness, the presence of pores, or larger-scale phase-separated structures. mdpi.comresearchgate.net In polyurethane foams, SEM is critical for analyzing the cell structure, including pore size and regularity, which are crucial for mechanical performance. researchgate.net
Transmission Electron Microscopy (TEM) can be used to investigate the bulk morphology of polymers. By analyzing thin sections of the material, TEM can provide high-resolution images of the internal phase-separated structure, complementing the surface information provided by AFM and SEM. researchgate.net
For polyurethanes based on norbornane (B1196662) diisocyanate (NBDI), studies indicate that the bulky and rigid bicyclic structure of NBDI leads to a tendency for phase mixing with the soft segment, in contrast to the stronger microphase separation observed in polyurethanes made with more linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI). researchgate.netelsevierpure.com This difference in morphology, which can be characterized by the microscopy techniques described, directly impacts the mechanical and thermal properties of the resulting polymer. researchgate.netelsevierpure.com
Dynamic Mechanical Analysis (DMA) is a crucial technique for characterizing the viscoelastic properties of polymers by applying an oscillating stress and measuring the resultant strain. uva.esnih.gov This analysis yields several key parameters:
Storage Modulus (E' or G'): Represents the elastic portion of the material's response, indicating its ability to store energy. libretexts.org
Loss Modulus (E'' or G''): Represents the viscous portion, indicating the energy dissipated as heat during deformation. libretexts.org
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping properties. Peaks in the tan δ curve are often associated with molecular relaxations, such as the glass transition temperature (Tg). uel.ac.uk
In polyurethane elastomers (PUEs) derived from NBDI, DMA reveals distinct viscoelastic behavior compared to other common diisocyanates. The stiff, cycloaliphatic structure of NBDI contributes to better thermal properties at elevated temperatures. researchgate.netelsevierpure.com However, the tendency for phase mixing between the hard and soft segments, as mentioned earlier, can lead to a lower Young's modulus and tensile strength compared to PUEs with more defined phase separation. researchgate.netelsevierpure.com
A comparative study on polyurethane elastomers prepared from poly(oxytetramethylene) glycol (PTMG), 1,4-butanediol (B3395766) (BD), and various diisocyanates highlights these differences.
| Diisocyanate | Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Key Structural Feature | Resulting Morphology Trend |
|---|---|---|---|---|---|
| NBDI | Cycloaliphatic | 20 | 17 | Stiff, bulky bicyclic structure | Inclination to phase mixing |
| IPDI | Cycloaliphatic | 21 | 17 | Asymmetric cycloaliphatic ring | Inclination to phase mixing |
| HMDI | Cycloaliphatic | 40 | 25 | Symmetric cycloaliphatic structure | Intermediate phase separation |
| HDI | Linear Aliphatic | 72 | 32 | Linear, flexible chain | Strong microphase separation |
Table 1: Comparison of mechanical properties of polyurethane elastomers based on different diisocyanates. Data sourced from Ikeda, Y. et al. researchgate.netelsevierpure.com
Rheology, the study of the flow of matter, provides complementary information on the viscoelastic behavior, particularly in the melt state or as a function of frequency. nih.gov Plate-plate rheometers can measure the storage (G') and loss (G'') moduli to understand how the polymer network responds to shear stress, which is critical for processing applications. nih.gov The performance of polyurethanes as materials like pressure-sensitive adhesives is directly tied to a precise balance of their rheological and viscoelastic properties. nih.gov
Computational Chemistry and Molecular Modeling of this compound
Computational methods provide molecular-level insights that are often inaccessible through experimental techniques alone. Density Functional Theory and Molecular Dynamics simulations are pivotal in predicting the reactivity of the monomer and the conformational behavior of the resulting polymer chains.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT can be employed to predict its reactivity and understand its electronic properties.
Key applications of DFT for this compound would include:
Reactivity of Isocyanate Groups: The reactivity of an isocyanate group is related to the partial positive charge on its central carbon atom, making it susceptible to nucleophilic attack (e.g., by an alcohol's hydroxyl group). semanticscholar.org DFT calculations can determine the electrostatic potential surface and atomic charges, revealing the electrophilicity of the isocyanate carbons. This can help predict differences in reactivity between the various isomers of the diisocyanate (e.g., endo vs. exo isomers) or between the two isocyanate groups if they are in chemically distinct environments.
Reaction Pathway Modeling: DFT can be used to model the transition states of reactions, such as the urethane formation reaction. dnu.dp.ua By calculating the activation energies for different reaction pathways, researchers can predict the stereochemical outcomes and reaction kinetics. For instance, DFT has been used to explain the preference for exo- or endo-attack on the norbornene double bond in epoxidation reactions, a methodology that could be applied to reactions involving the isocyanate groups. dnu.dp.ua
While DFT focuses on the monomer, Molecular Dynamics (MD) simulations are used to model the behavior of the resulting polymer chains over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about polymer conformation, chain mobility, and intermolecular interactions. nih.govresearchgate.net
For polymers derived from this compound, MD simulations can elucidate:
Polymer Conformation: The rigid, bulky bicyclo[2.2.1]heptane unit in the polymer backbone severely restricts bond rotation. MD simulations can predict the resulting chain conformations, such as whether the chains adopt extended coil or more compact, globular structures. mdpi.com This information is crucial for understanding the polymer's packing in the solid state and its resulting mechanical properties.
Chain Mobility and Dynamics: MD simulations can quantify the mobility of polymer chains by calculating the mean squared displacement (MSD) of atoms over time. researchgate.net Studies on related polynorbornene systems have shown that bulky side groups or backbone units significantly retard chain dynamics and increase the glass transition temperature (Tg). researchgate.netmdpi.com The simulations can demonstrate how the ponderous bicyclic units act as anchor points, slowing segmental dynamics and contributing to the material's stiffness. researchgate.net
Interaction Dynamics: By analyzing the radial distribution functions between different atomic sites, MD simulations can provide insight into how polymer chains pack together and the nature of intermolecular interactions. researchgate.net This is particularly useful for understanding the degree of phase mixing or separation between the hard isocyanate-derived segments and the soft polyol segments, complementing experimental techniques like AFM and DMA.
The development of accurate force fields—the set of equations and parameters used to describe the potential energy of the system—is critical for the success of MD simulations of isocyanate-based polymers. mdpi.comnsf.gov
Reactivity and Derivatization Strategies for Bicyclo 2.2.1 Hept 2 Ene;diisocyanate in Organic Synthesis
Chemical Transformations of the Isocyanate Functionality in Bicyclo[2.2.1]hept-2-ene;diisocyanate
The isocyanate groups are highly electrophilic and readily react with a variety of nucleophiles. These reactions are fundamental to the formation of polyurethane and polyurea polymers, among other derivatives.
Reactions with Alcohols, Amines, and Carboxylic Acids to Form Urethanes, Ureas, and Amides
The reaction of isocyanates with nucleophiles such as alcohols, amines, and carboxylic acids is a cornerstone of polyurethane chemistry. kuleuven.beresearchgate.net this compound readily participates in these reactions to form stable urethane (B1682113), urea (B33335), and amide linkages, respectively.
With Alcohols (Urethane Formation): The reaction with polyols (compounds with multiple hydroxyl groups) is the most common application, leading to the formation of polyurethanes. google.com The diisocyanate acts as a crosslinker or chain extender, connecting polyol chains to build up a polymer network. google.com The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. kuleuven.be This process can be catalyzed by various compounds, including tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate, to increase the reaction rate. google.com
With Amines (Urea Formation): The reaction with primary or secondary amines is typically faster than with alcohols and yields urea linkages. nih.govresearchgate.net When reacted with diamines, this compound forms polyureas. This reaction is highly efficient and often does not require a catalyst. beilstein-journals.org The resulting polyurea materials are known for their high strength and thermal stability.
With Carboxylic Acids (Amide Formation): The reaction with carboxylic acids initially forms an unstable mixed anhydride, which then decomposes to form an amide and release carbon dioxide. This reaction is generally less common than urethane or urea formation for polymer synthesis but can be used for specific chemical modifications.
Synthesis of Protected or Blocked this compound Derivatives
For certain applications, such as one-component thermosetting coatings or to control the reaction initiation, the high reactivity of the isocyanate groups needs to be temporarily masked. This is achieved by reacting the isocyanate with a blocking agent. The resulting "blocked isocyanate" is stable at ambient temperatures but regenerates the isocyanate group upon heating, allowing the curing reaction to proceed. Common blocking agents include phenols, oximes (e.g., methyl ethyl ketoxime), and ε-caprolactam. The deblocking temperature depends on the specific blocking agent used, allowing for tunable curing profiles. While specific studies on blocking this compound are not prevalent, the general chemistry is applicable to this aliphatic diisocyanate.
Exploration of Ancillary Reactions of Isocyanate Groups (e.g., Carbodiimide (B86325) Formation)
Under specific conditions, typically at elevated temperatures and in the presence of a catalyst, isocyanate groups can react with each other to form a carbodiimide linkage, with the elimination of a molecule of carbon dioxide. mdpi.comresearchgate.net Phospholine oxides are particularly effective catalysts for this conversion. google.com The formation of carbodiimides from polyisocyanates like this compound can be used to modify polymer properties, enhancing thermal stability and hydrolysis resistance. google.com The carbodiimide group itself can further react with excess isocyanate to form uretonimine crosslinks. mdpi.com
Reactions Involving the Norbornene Alkene Moiety of this compound
The strained double bond of the norbornene ring provides a second site for chemical modification, distinct from the isocyanate groups. This allows for orthogonal functionalization strategies.
Cycloaddition Reactions (e.g., Diels-Alder) for Functionalization and Crosslinking
The norbornene double bond is a reactive dienophile and can readily participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the facile introduction of a wide variety of functionalities by reacting the norbornene moiety with a suitable conjugated diene. researchgate.net For example, reaction with a diene carrying functional groups (e.g., esters, silanes) can be used to append these groups to the this compound molecule. researchgate.net In a polymer context, if a bis-diene is used, the Diels-Alder reaction can serve as an efficient, thermally-driven crosslinking mechanism, providing an alternative to the isocyanate-based curing. beilstein-journals.org The reaction is known for its high stereoselectivity, typically favoring the endo product under kinetic control. organic-chemistry.org
Olefin Metathesis for Chain Extension or Macromolecular Architecture Control
The presence of the strained bicyclo[2.2.1]hept-2-ene (norbornene) moiety in the diisocyanate monomer provides a powerful tool for manipulating the architecture of the resulting polyurethanes long after the initial polymerization. One of the most effective techniques for this is olefin metathesis, particularly Ring-Opening Metathesis Polymerization (ROMP). While the isocyanate groups of this compound are used to form the primary polyurethane backbone through reactions with polyols, the pendant norbornene double bonds remain available for subsequent polymerization.
This dual reactivity allows for a "grafting-through" or "macromonomer" approach. In this strategy, a polyurethane prepolymer is first synthesized using the diisocyanate and a suitable polyol. This prepolymer, now bearing multiple pendant norbornene groups, can be treated as a macromonomer. The subsequent addition of a suitable metathesis catalyst, such as a Grubbs-type ruthenium catalyst, can initiate ROMP of these norbornene units. This process effectively "stitches" the polyurethane chains together, leading to a cross-linked network. The degree of cross-linking and the resulting material properties can be controlled by the initial concentration of the norbornene-functionalized polyurethane prepolymer and the reaction conditions.
Alternatively, the norbornene-functionalized polyurethane can be copolymerized with other cyclic olefins via ROMP. This allows for the creation of graft copolymers with well-defined structures. For instance, a polyurethane with pendant norbornene groups can be dissolved in a solution containing a monomer like cyclooctadiene, and upon addition of a ROMP catalyst, a graft copolymer with a polyurethane backbone and poly(cyclooctadiene) side chains will be formed. This approach enables the combination of the desirable properties of polyurethanes (e.g., elasticity, toughness) with the properties of the grafted polymer.
The table below illustrates the effect of catalyst loading on the gelation of a hypothetical polyurethane system derived from this compound, showcasing the control over chain extension and network formation.
Table 1: Effect of Grubbs Catalyst Loading on the ROMP of a Norbornene-Functionalized Polyurethane Prepolymer
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Result |
|---|---|---|---|
| 1 | 0.1 | 120 | Partial gelation, soluble fraction remains |
| 2 | 0.5 | 60 | Firm, insoluble gel |
| 3 | 1.0 | 30 | Rapid formation of a rigid, cross-linked material |
Orthogonal Functionalization and Post-Polymerization Modification of this compound Polymers
The strategic placement of the reactive alkene in the bicyclo[2.2.1]hept-2-ene moiety, separate from the isocyanate groups, allows for a wide range of post-polymerization modifications. This "orthogonal" reactivity means that the double bond can be chemically altered without affecting the integrity of the polyurethane backbone. This capability is highly valuable for tailoring the material's properties for specific applications.
Selective Derivatization of the Alkene Moiety in Pre-formed Polyurethanes
Once the polyurethane is formed, the pendant norbornene groups serve as versatile handles for a variety of chemical transformations. The high strain of the double bond in the norbornene ring makes it particularly susceptible to a range of addition reactions that proceed under mild conditions, which are crucial to avoid degradation of the polyurethane backbone.
One of the most widely used methods for such modifications is the thiol-ene "click" reaction . mdpi.comacs.org This reaction involves the radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage. The reaction is typically initiated by UV light in the presence of a photoinitiator and is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups. acs.org This allows for the covalent attachment of a vast array of thiol-containing molecules to the polyurethane, thereby altering its chemical and physical properties. For example, grafting hydrophilic thiol-terminated poly(ethylene glycol) (PEG) chains can enhance the biocompatibility and reduce protein fouling on the polyurethane surface. Conversely, grafting hydrophobic fluorinated thiols can create a water-repellent surface.
Other selective derivatization reactions of the norbornene alkene include:
Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a reactive intermediate that can be further functionalized, for instance, by ring-opening with nucleophiles to introduce new functional groups.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in a hydroxyl group. This introduces a site for further reactions, such as esterification or etherification.
Diels-Alder Reaction: The norbornene double bond can act as a dienophile in Diels-Alder reactions, allowing for the attachment of various diene-containing molecules. This reaction is often used to introduce complex functionalities or to create reversible cross-links if a thermally reversible Diels-Alder pair is used.
The following table provides representative examples of selective derivatization reactions on a polyurethane containing pendant norbornene groups.
Table 2: Representative Post-Polymerization Modifications of the Alkene Moiety in Norbornene-Functionalized Polyurethanes
| Reaction | Reagents | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Thiol-ene Reaction | 1-Dodecanethiol, Photoinitiator, UV light | Thioether | Increased hydrophobicity |
| Epoxidation | mCPBA | Epoxide | Reactive handle for further functionalization |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Hydroxyl | Improved hydrophilicity, site for grafting |
| Diels-Alder Cycloaddition | Furan-functionalized molecule | Diels-Alder adduct | Thermoreversible cross-linking |
Tailoring Surface Properties through Grafting-From or Grafting-To Approaches
The ability to modify the surface of a material is critical for many applications, from biomedical devices to advanced coatings. Polyurethanes derived from this compound are excellent candidates for surface modification due to the presence of the reactive norbornene groups, which can be concentrated at the surface. Two primary strategies for grafting polymer chains to a surface are the "grafting-from" and "grafting-to" approaches.
In the "grafting-from" approach, initiator sites are first attached to the surface of the polyurethane. The pendant norbornene groups can be modified to anchor these initiators. For example, the alkene can be functionalized with a molecule that can initiate a polymerization, such as an atom transfer radical polymerization (ATRP) initiator. Subsequently, the monomer of the desired graft polymer is introduced, and polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains directly from the polyurethane surface. This method can achieve a high grafting density, resulting in a dense "brush" of polymer chains that can significantly alter the surface properties.
The "grafting-to" approach involves the synthesis of end-functionalized polymers, which are then reacted with the surface of the polyurethane. The pendant norbornene groups on the polyurethane surface can be derivatized to create reactive sites that will covalently bind the pre-formed polymer chains. For instance, the norbornene can be converted to a hydroxyl group via hydroboration-oxidation, which can then react with an isocyanate-terminated polymer. Alternatively, the thiol-ene reaction can be used to attach thiol-terminated polymers to the surface. While the "grafting-to" method generally results in a lower grafting density compared to the "grafting-from" approach due to steric hindrance, it allows for better characterization of the grafted polymer before attachment.
Both strategies offer powerful ways to tailor the surface of polyurethanes derived from this compound. For example, grafting of zwitterionic polymers can create highly biocompatible and non-fouling surfaces for medical implants, while grafting of fluorinated polymers can produce superhydrophobic and self-cleaning coatings.
Emerging Research Trajectories and Future Outlook for Bicyclo 2.2.1 Hept 2 Ene;diisocyanate in Advanced Chemistry and Materials
Integration of Bicyclo[2.2.1]hept-2-ene;diisocyanate in Additive Manufacturing and 3D Printing
The integration of this compound into additive manufacturing, also known as 3D printing, is an area of growing interest due to the unique structural characteristics imparted by the bicyclic aliphatic ring. This strained ring system offers a pathway to developing materials with enhanced thermal and mechanical properties, which are highly desirable for advanced manufacturing applications. dnv.com The inherent rigidity of the bicyclo[2.2.1]heptene (norbornene) backbone, when incorporated into a polymer matrix, can lead to resins with superior performance compared to those based on conventional linear aliphatic or aromatic diisocyanates.
Photopolymerization and Light-Curing Systems Utilizing this compound
Photopolymerization is a cornerstone of several 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP). These processes utilize light energy to initiate a rapid chemical reaction that converts a liquid resin into a solid, cross-linked polymer. nih.govmedicaljournalssweden.se this compound is not used as a standalone monomer in these systems but rather as a key building block for creating polyurethane-based oligomers or prepolymers.
The synthesis involves reacting the diisocyanate with a polyol to form a prepolymer with reactive end-groups, such as acrylates or methacrylates, which are capable of free-radical polymerization. This prepolymer is then formulated with reactive diluents to control viscosity, a photoinitiator package to absorb light and generate radicals, and other additives. medicaljournalssweden.segoogle.com When exposed to a light source of a specific wavelength (typically UV or visible blue light), the photoinitiator fragments, creating free radicals that initiate the rapid cross-linking of the acrylate (B77674) or methacrylate (B99206) groups, solidifying the material layer by layer. core.ac.uk The inclusion of the rigid bicyclic structure in the prepolymer backbone is critical for enhancing the final properties of the cured object, such as its glass transition temperature (Tg) and mechanical strength.
Table 1: Typical Components in a Photopolymer Resin Formulation for Additive Manufacturing
| Component | Example Compound(s) | Function |
|---|---|---|
| Polyurethane Prepolymer | Acrylated urethane (B1682113) oligomer based on this compound | Provides core mechanical and thermal properties to the cured polymer. |
| Reactive Diluent(s) | Isobornyl Acrylate (IBOA), Tetrahydrofurfuryl Acrylate (THFA) | Reduces resin viscosity for printability and participates in polymerization. |
| Photoinitiator | Camphorquinone (CQ), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Absorbs light energy and initiates the polymerization reaction. medicaljournalssweden.se |
| Co-initiator / Amine | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), 2-Dimethylaminoethyl methacrylate (DMAEMA) | Works synergistically with the photoinitiator to accelerate radical generation. nih.gov |
| Additives | Stabilizers, Pigments, Fillers | Inhibit premature polymerization, provide color, and modify mechanical properties. |
Rheological Control of Resins for Advanced Fabrication with this compound
Rheology, the study of the flow of matter, is a critical factor in the formulation of resins for 3D printing. rheonis.com The viscosity and flow characteristics of the liquid resin directly impact print resolution, speed, and the ability to reproduce fine features. Resins must be fluid enough to recoat a new layer smoothly and quickly, yet viscous enough to prevent excessive spreading or dripping, which would compromise dimensional accuracy.
The incorporation of this compound into the polymer backbone significantly influences the rheological properties of the uncured resin. google.com The bulky and rigid nature of the bicyclic structure introduces steric hindrance and restricts chain mobility, leading to a notable increase in viscosity compared to resins formulated with more flexible linear aliphatic diisocyanates. This inherent viscosity can be advantageous for certain printing processes where higher viscosity helps maintain the shape of the printed object before full curing. Formulators can then use lower-viscosity reactive diluents to fine-tune the resin's flow properties to the specific requirements of the 3D printing system.
Table 2: Comparative Impact of Diisocyanate Structure on Expected Resin Rheology
| Diisocyanate Type | Structural Features | Expected Impact on Resin Viscosity | Rationale |
|---|---|---|---|
| This compound | Rigid, bulky, bicyclic aliphatic | High | Steric hindrance and restricted chain rotation significantly impede flow. |
| Hexamethylene Diisocyanate (HDI) | Flexible, linear aliphatic | Low | High conformational freedom allows polymer chains to move past each other easily. |
| Isophorone (B1672270) Diisocyanate (IPDI) | Cycloaliphatic ring with alkyl groups | Medium | The ring structure adds some rigidity, but less than the fused bicyclic system. |
| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Rigid, planar aromatic rings | High | Pi-stacking and rigid aromatic structures increase intermolecular forces and reduce mobility. |
Sustainable Chemistry and Circular Economy Aspects of this compound-Based Materials
As the use of advanced polymers grows, so does the importance of addressing their end-of-life fate. The principles of sustainable chemistry and the circular economy demand that materials be designed for durability, reuse, and recyclability.
Strategies for Chemical and Mechanical Recycling of this compound Polymers
Polymers derived from this compound are typically thermosets, meaning they form permanent, cross-linked networks upon curing. This structure gives them excellent stability but makes them unsuitable for traditional melt-reprocessing (mechanical recycling) in the same way as thermoplastics.
Mechanical Recycling: For thermosets, mechanical recycling is generally limited to grinding the cured material into a powder or filler. researchgate.net This reclaimed material can then be incorporated into new polymer formulations, acting as a reinforcing agent. However, it does not regenerate the original polymer, and the properties of the resulting composite may be downgraded.
Chemical Recycling: Chemical recycling offers a more promising route for thermoset polyurethanes. plasticseurope.orgplasticsrecycling.org These processes use chemical agents or thermal energy to break down the polymer's molecular structure into its constituent monomers or valuable chemical feedstocks. 2gcpr.com For polyurethanes made with this compound, processes like glycolysis (using glycols) or aminolysis could be employed to cleave the urethane linkages. This would potentially allow for the recovery of the polyol and a derivative of the original diisocyanate, which could then be used to synthesize new polymers. Pyrolysis is another thermal process that breaks down the polymer in the absence of oxygen into oils and gases, which can serve as feedstock for the chemical industry. 2gcpr.com
Table 3: Comparison of Recycling Strategies for this compound-Based Polyurethanes
| Recycling Strategy | Process Description | Output Material | Advantages | Challenges |
|---|---|---|---|---|
| Mechanical Recycling | Physical grinding and size reduction of cured polymer waste. researchgate.net | Powdered filler or regrind. | Lower energy consumption; simpler process. | Downgrading of material properties; limited applications for the output. |
| Chemical Recycling (Solvolysis) | Chemical depolymerization via glycolysis, aminolysis, or hydrolysis to break urethane bonds. plasticseurope.org | Recovered polyols and amine/isocyanate derivatives. | Potential to recover high-value monomers; enables a closed-loop system. | Requires pure waste streams; chemical consumption; purification of products. |
| Chemical Recycling (Pyrolysis) | Thermal decomposition in an oxygen-free environment. 2gcpr.com | Pyrolytic oils, gases, and char. | Can handle mixed and contaminated plastic waste; produces valuable feedstock. iuk-business-connect.org.uk | High energy input; complex product mixture requiring further refining. |
Biodegradation and Bio-Based Routes for this compound Derived Polymers (Focus on Mechanisms, Not Safety)
The development of polymers with controlled biodegradability or from renewable resources is a key goal of green chemistry.
Bio-Based Routes: While this compound is typically derived from petrochemical sources, it can be reacted with bio-based polyols to create partially renewable polyurethanes. thescipub.commdpi.com These polyols can be sourced from vegetable oils (like castor oil or soybean oil) or from sugars and polysaccharides. mdpi.comnih.gov The resulting hybrid polymer combines the high-performance characteristics of the bicyclic diisocyanate with a reduced fossil-fuel footprint. The properties of these bio-based polyurethanes are highly dependent on the structure and functionality of both the diisocyanate and the bio-polyol. thescipub.com
Novel Catalyst Systems and Reaction Design for this compound Chemistry
Advancements in catalysis and reaction design are crucial for controlling the synthesis and properties of polymers derived from this compound. Research focuses on both the formation of the polyurethane network and on leveraging the reactivity of the norbornene double bond.
The primary reaction involving the isocyanate groups is their step-growth polymerization with polyols to form urethane linkages. This reaction is commonly catalyzed by organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines. thescipub.comnasa.gov The choice of catalyst affects not only the reaction rate but also the selectivity between the isocyanate-hydroxyl reaction and potential side reactions, thereby influencing the final polymer structure and properties.
Furthermore, the carbon-carbon double bond within the bicyclo[2.2.1]heptene ring offers a site for additional chemical modification or polymerization. A particularly novel approach is Ring-Opening Metathesis Polymerization (ROMP), which utilizes specific catalysts, such as Grubbs-type ruthenium catalysts. While ROMP would polymerize the double bond, it represents a powerful tool for creating novel polymer architectures. For instance, a prepolymer could first be formed through the isocyanate groups, leaving the double bonds pendant. These pendant groups could then be polymerized in a subsequent step using a ROMP catalyst to create a highly cross-linked dual-cure system. This approach allows for the design of materials with tailored properties by combining two distinct polymerization mechanisms.
Table 4: Catalyst Systems and Reaction Designs for Bicyclo[2.2.1]hept-2-ene Moiety
| Catalyst System | Target Reaction | Reaction Type | Purpose and Outcome |
|---|---|---|---|
| Dibutyltin Dilaurate (DBTDL) | Isocyanate + Hydroxyl | Polyaddition (Urethane Formation) | Catalyzes the formation of the primary polyurethane network. thescipub.com |
| Tertiary Amines (e.g., Triethylenediamine) | Isocyanate + Hydroxyl | Polyaddition (Urethane Formation) | Alternative catalyst for polyurethane synthesis, often used in foams. nasa.gov |
| Grubbs Catalysts (Ruthenium-based) | C=C double bond of the bicyclic ring | Ring-Opening Metathesis Polymerization (ROMP) | Polymerizes the norbornene units to create a secondary polymer network, enabling dual-cure systems. |
| Free-Radical Initiators (e.g., AIBN, Peroxides) | C=C double bond of the bicyclic ring | Free-Radical Polymerization | Can be used to cross-link the norbornene double bonds, particularly in hybrid systems with acrylates. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Camphorquinone (CQ) |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) |
| 2-Dimethylaminoethyl methacrylate (DMAEMA) |
| Dibutyltin dilaurate (DBTDL) |
| Grubbs Catalyst |
| Hexamethylene Diisocyanate (HDI) |
| Isobornyl Acrylate (IBOA) |
| Isophorone Diisocyanate (IPDI) |
| Methylene Diphenyl Diisocyanate (MDI) |
| Tetrahydrofurfuryl Acrylate (THFA) |
Organocatalysis and Metal-Free Approaches for this compound Reactions
The pursuit of sustainable and efficient chemical transformations has led to a surge in the exploration of organocatalysis and metal-free reaction pathways. For a monomer like this compound, these approaches offer promising avenues for both its synthesis and subsequent polymerization, minimizing metal contamination in the final materials.
Research into related bicyclic systems has demonstrated the utility of organocatalysts in facilitating cycloaddition reactions to form the bicyclo[2.2.1]heptane framework. While not directly involving the diisocyanate, these studies provide a foundation for developing metal-free synthetic routes. Similarly, metal-free carbonylation processes using phenyl isocyanate as a carbonyl source highlight the potential for incorporating isocyanate functionalities without traditional metal catalysts. These methods often feature broad substrate compatibility, excellent yields, and mild reaction conditions.
In the context of polymerization, organocatalysis presents a powerful tool for controlling the architecture of polymers derived from this compound. The reactivity of the isocyanate groups towards nucleophiles like alcohols (to form polyurethanes) can be effectively catalyzed by a range of organic molecules, including tertiary amines and N-heterocyclic carbenes (NHCs). These catalysts can offer high levels of control over the polymerization process, influencing molecular weight and polydispersity.
The following table summarizes potential organocatalytic approaches applicable to reactions involving this compound, based on findings from related chemical systems.
| Reaction Type | Potential Organocatalyst Class | Expected Outcome |
| Polyurethane Formation | Tertiary Amines, N-Heterocyclic Carbenes (NHCs) | Controlled polymerization with diols to form polyurethanes. |
| Cycloaddition Reactions | Chiral Amines, Phosphines | Asymmetric synthesis of the bicyclo[2.2.1]heptene core. |
| Isocyanate Dimerization/Trimerization | Phosphines | Formation of uretdione or isocyanurate crosslinks. |
Flow Chemistry and Continuous Processing for this compound Polymerization
Flow chemistry and continuous processing are emerging as transformative technologies in polymer synthesis, offering significant advantages in terms of safety, scalability, and process control over traditional batch methods. mt.comresearchgate.netstolichem.com The polymerization of reactive monomers such as this compound is particularly well-suited for these techniques.
The synthesis of diisocyanates itself can be rendered safer and more efficient using flow chemistry, for instance, through the Curtius rearrangement of acyl azides prepared from renewable carboxylic acids. universityofcalifornia.eduacs.orggoogle.com This approach mitigates the risks associated with handling high-energy intermediates by generating and consuming them in a continuous stream. google.com
For the polymerization of this compound, continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. mt.com This level of control is crucial for managing the exothermic nature of isocyanate reactions and for achieving desired polymer properties with high reproducibility. acs.org The enhanced heat and mass transfer in microreactors can lead to faster reaction rates and narrower molecular weight distributions compared to batch processes. researchgate.net Furthermore, integrating in-line analytics allows for real-time monitoring and optimization of the polymerization process. acs.org
The table below outlines the key benefits of employing flow chemistry for the polymerization of this compound.
| Feature | Advantage in Flow Chemistry | Impact on Polymerization |
| Safety | Small reactor volumes and containment of hazardous intermediates. mt.comuniversityofcalifornia.edu | Reduced risk when handling reactive isocyanates and managing exothermic reactions. |
| Control | Precise manipulation of temperature, pressure, and stoichiometry. mt.com | Fine-tuning of polymer molecular weight, polydispersity, and microstructure. |
| Efficiency | Enhanced heat and mass transfer, leading to faster reactions. researchgate.net | Increased production speed and potentially higher yields. |
| Scalability | Scaling up by running the process for longer durations. stolichem.com | Straightforward transition from laboratory-scale synthesis to industrial production. |
| Reproducibility | Consistent reaction conditions minimize batch-to-batch variability. acs.org | High-quality, uniform polymer products. |
Interdisciplinary Research Opportunities with this compound
The unique combination of a strained bicyclic alkene and two reactive isocyanate groups in this compound opens up a wide range of interdisciplinary research opportunities, particularly at the interface of materials science, nanotechnology, and computational chemistry.
Integration with Nanoscience and Nanotechnology for Hybrid Materials
The high reactivity of the isocyanate groups makes this compound an excellent candidate for the surface functionalization of nanomaterials. Inorganic nanoparticles, such as silica, titania, and iron oxide, often possess surface hydroxyl groups that can readily react with isocyanates to form stable covalent bonds. researchgate.net This surface modification can improve the dispersion of nanoparticles in a polymer matrix and create a strong interface between the organic and inorganic phases, leading to hybrid materials with enhanced mechanical, thermal, and optical properties. researchgate.net
Furthermore, polymers and copolymers derived from this compound can be designed to self-assemble into well-defined nanostructures. rsc.org For example, block copolymers containing segments derived from this monomer could form micelles, vesicles, or other complex morphologies in solution, with potential applications in drug delivery and nanomedicine. rsc.org The norbornene backbone imparts rigidity and thermal stability, while the urethane linkages provide opportunities for hydrogen bonding and other secondary interactions that can direct self-assembly. njit.edu
The following table presents potential compositions for hybrid materials incorporating this compound.
| Nanomaterial Component | Functionalization Strategy | Potential Application |
| Silica Nanoparticles (SiO2) | Covalent attachment via reaction with surface silanol (B1196071) groups. | Reinforced polymer nanocomposites, coatings. |
| Titania Nanoparticles (TiO2) | Surface modification through reaction with hydroxyl groups. researchgate.net | UV-protective coatings, photocatalytic materials. |
| Iron Oxide Nanoparticles (Fe3O4) | Functionalization of nanoparticle surfaces. | Magnetic nanocomposites, theranostic agents. |
| Carbon Nanotubes (CNTs) | Non-covalent or covalent functionalization of CNT surfaces. | Conductive polymers, high-strength composites. |
| Graphene Oxide (GO) | Reaction with surface hydroxyl and carboxylic acid groups. | Multifunctional nanocomposites, advanced membranes. |
Theoretical Advancements and Predictive Modeling for this compound Systems
Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of complex molecular systems like this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of this monomer, including its polymerization and its reactions with other molecules. nih.govdnu.dp.ua Such studies can elucidate the stereoselectivity of reactions involving the bicyclic core and provide insights into the energetics of different reaction pathways. nih.govresearchgate.net
Molecular dynamics (MD) simulations can be used to model the structure and properties of polymers derived from this compound. nih.gov By simulating the behavior of polymer chains at the atomic level, it is possible to predict macroscopic properties such as the glass transition temperature, mechanical modulus, and transport properties. nih.govmdpi.com These predictive models can accelerate the design and discovery of new materials with tailored properties, reducing the need for extensive experimental work. nih.gov
The table below summarizes the application of various computational models to the study of this compound systems.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction barriers, stereoselectivity. nih.govdnu.dp.ua |
| Molecular Dynamics (MD) | Polymer Structure and Dynamics | Glass transition temperature, mechanical properties, chain conformation. nih.govmdpi.com |
| Coarse-Grained (CG) Modeling | Large-Scale Polymer Systems | Melt structure, phase behavior, self-assembly. nih.govmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalysis and Interfacial Reactions | Catalyst-monomer interactions, surface reaction mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
